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molecular formula C13H12ClNO2 B8511814 3-(benzyloxy)-5-chloro-1-methylpyridin-4(1H)-one

3-(benzyloxy)-5-chloro-1-methylpyridin-4(1H)-one

Cat. No. B8511814
M. Wt: 249.69 g/mol
InChI Key: OWQMKCYFRCUIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073865B2

Procedure details

3-(Benzyloxy)-5-chloro-1-methylpyridin-4(1H)-one (2.70 g, 10.8 mmol) was mixed in 6N HCl (15 mL) and ethanol (10 mL). After being refluxed for 2 hours, the reaction mixture was concentrated by rotary evaporator. The residue was mixed with water (5 mL) and basified to pH 8-9 with concentrated ammonia. An off-white precipitate came out, and the mixture was again concentrated in vacuo to remove volatiles. The off-white solid was collected by suction filtration and dried to give 3-chloro-5-hydroxy-1-methylpyridin-4(1H)-one (1.32 g). Yield=76.6%; 1H NMR (DMSO-D6, 90 MHz) δ(ppm): 7.98 (s, 1H), 7.47 (s, 1H) and 3.67 (s, 3H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:14](=[O:15])[C:13]([Cl:16])=[CH:12][N:11]([CH3:17])[CH:10]=1)C1C=CC=CC=1>Cl.C(O)C>[Cl:16][C:13]1[C:14](=[O:15])[C:9]([OH:8])=[CH:10][N:11]([CH3:17])[CH:12]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CN(C=C(C1=O)Cl)C
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated by rotary evaporator
ADDITION
Type
ADDITION
Details
The residue was mixed with water (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was again concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove volatiles
FILTRATION
Type
FILTRATION
Details
The off-white solid was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN(C=C(C1=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 76.6%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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